![molecular formula C8H9F3N2O B1491296 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 2090252-36-9](/img/structure/B1491296.png)
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Overview
Description
The compound “1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol” contains several functional groups: a pyrazol ring, a trifluoromethyl group, and a cyclopropylmethyl group. The pyrazol ring is a five-membered ring with two nitrogen atoms, which is a common structure in many pharmaceutical compounds . The trifluoromethyl group is a strong electron-withdrawing group, often used to increase the metabolic stability of pharmaceuticals . The cyclopropyl group is a three-membered carbon ring, which can provide unique reactivity and is found in various natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazol ring, possibly through a condensation reaction or a cyclization reaction . The trifluoromethyl group could be introduced through trifluoromethylation reactions . The cyclopropylmethyl group could be introduced through various methods, including cyclopropanation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazol ring, the trifluoromethyl group, and the cyclopropylmethyl group . The trifluoromethyl group is known to have a strong influence on the electronic properties of the molecule due to its strong electron-withdrawing nature .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions . The pyrazol ring can participate in various reactions, including electrophilic substitution reactions . The cyclopropyl group can undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The cyclopropyl group could influence the compound’s stability and reactivity .Scientific Research Applications
Medicine: Antifungal Agents
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol: has potential applications in medicine, particularly as an intermediate in the synthesis of antifungal agents. The compound’s structural moiety can be utilized to create novel triazole derivatives that act as sterol demethylase inhibitors (DMIs). These DMIs are crucial in developing treatments for fungal infections, offering a new avenue for therapeutic intervention .
Agriculture: Fungicide Development
In agriculture, this compound’s derivatives can serve as potent fungicides. By inhibiting the growth of harmful fungi, these derivatives protect crops and ensure higher yields. The cyclopropyl and trifluoromethyl groups contribute to the compound’s efficacy in controlling fungal diseases in plants, which is vital for maintaining food security .
Material Science: Synthesis of Fluorinated Polymers
The trifluoromethyl group in 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is of particular interest in material science. It can be used to introduce fluorine atoms into polymers, resulting in materials with enhanced properties such as thermal stability, chemical resistance, and unique dielectric characteristics. These fluorinated polymers have applications ranging from advanced coatings to electronic devices .
Environmental Science: Fluorinated Compound Synthesis
Environmental science can benefit from the compound’s ability to undergo C–F bond functionalization. This process is essential for synthesizing diverse fluorinated compounds, which have applications in environmental remediation and as tracers for environmental studies. The compound’s reactivity towards C–F bond activation is a valuable trait for creating molecules that can interact with pollutants .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can be a key intermediate in studying enzyme inhibition. Its structure allows for the design of enzyme inhibitors that can provide insights into enzyme mechanisms and aid in the development of drugs targeting specific biochemical pathways .
Pharmacology: Drug Synthesis
The compound’s role in pharmacology is significant, especially in the asymmetric hydrogenation of ketones. This process is crucial for creating chiral drug intermediates, such as those used in the synthesis of Odanacatib and LX-1031. These intermediates are vital for producing enantiomerically pure drugs, which can have improved efficacy and reduced side effects .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives containing cyclopropyl moieties, have been found to act as potential sterol demethylase inhibitors .
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates . The cyclopropyl group is also known for its unique structural and chemical properties .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical pathways . Similarly, the cyclopropyl group is involved in diverse strategies in nature, including enzymatic cyclopropanations .
Result of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The cyclopropyl group is also known for its unique structural and chemical properties .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the presence of the pyrazol ring, trifluoromethyl group, and cyclopropylmethyl group, this compound could have interesting reactivity that could be exploited in the development of new reactions or materials .
properties
IUPAC Name |
2-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-3-7(14)13(12-6)4-5-1-2-5/h3,5,12H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGXHPTIMBTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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